Cas no 2108354-67-0 (1-[3,4-Dimethyl-2-(phenylmethoxy)phenyl]ethanone)

1-[3,4-Dimethyl-2-(phenylmethoxy)phenyl]ethanone is a specialized aromatic ketone compound featuring a benzyl ether substitution adjacent to an acetyl group on a dimethyl-substituted phenyl ring. This structural configuration imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The presence of both electron-donating (methyl) and sterically influencing (benzyloxy) groups enhances its utility in selective functionalization reactions. Its well-defined molecular structure ensures consistent performance in coupling, oxidation, or reduction processes. The compound is typically supplied with high purity, ensuring reproducibility in research and industrial applications. Proper handling under inert conditions is recommended due to potential sensitivity to air or moisture.
1-[3,4-Dimethyl-2-(phenylmethoxy)phenyl]ethanone structure
2108354-67-0 structure
Product name:1-[3,4-Dimethyl-2-(phenylmethoxy)phenyl]ethanone
CAS No:2108354-67-0
MF:C17H18O2
Molecular Weight:254.323625087738
CID:5934313
PubChem ID:122714793

1-[3,4-Dimethyl-2-(phenylmethoxy)phenyl]ethanone 化学的及び物理的性質

名前と識別子

    • 1-[3,4-Dimethyl-2-(phenylmethoxy)phenyl]ethanone
    • 1-(3,4-Dimethyl-2-phenylmethoxyphenyl)ethanone
    • EN300-749130
    • 1-[2-(benzyloxy)-3,4-dimethylphenyl]ethan-1-one
    • AKOS027473638
    • 2108354-67-0
    • インチ: 1S/C17H18O2/c1-12-9-10-16(14(3)18)17(13(12)2)19-11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3
    • InChIKey: BFRJPHNNSWUXEM-UHFFFAOYSA-N
    • SMILES: C(=O)(C1=CC=C(C)C(C)=C1OCC1=CC=CC=C1)C

計算された属性

  • 精确分子量: 254.130679813g/mol
  • 同位素质量: 254.130679813g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 294
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.8
  • トポロジー分子極性表面積: 26.3Ų

じっけんとくせい

  • 密度みつど: 1.067±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 397.7±37.0 °C(Predicted)

1-[3,4-Dimethyl-2-(phenylmethoxy)phenyl]ethanone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-749130-0.25g
1-[2-(benzyloxy)-3,4-dimethylphenyl]ethan-1-one
2108354-67-0 95.0%
0.25g
$438.0 2025-03-10
Enamine
EN300-749130-0.1g
1-[2-(benzyloxy)-3,4-dimethylphenyl]ethan-1-one
2108354-67-0 95.0%
0.1g
$306.0 2025-03-10
Enamine
EN300-749130-1.0g
1-[2-(benzyloxy)-3,4-dimethylphenyl]ethan-1-one
2108354-67-0 95.0%
1.0g
$884.0 2025-03-10
Enamine
EN300-749130-5.0g
1-[2-(benzyloxy)-3,4-dimethylphenyl]ethan-1-one
2108354-67-0 95.0%
5.0g
$2566.0 2025-03-10
Enamine
EN300-749130-0.05g
1-[2-(benzyloxy)-3,4-dimethylphenyl]ethan-1-one
2108354-67-0 95.0%
0.05g
$205.0 2025-03-10
Enamine
EN300-749130-0.5g
1-[2-(benzyloxy)-3,4-dimethylphenyl]ethan-1-one
2108354-67-0 95.0%
0.5g
$691.0 2025-03-10
Enamine
EN300-749130-2.5g
1-[2-(benzyloxy)-3,4-dimethylphenyl]ethan-1-one
2108354-67-0 95.0%
2.5g
$1735.0 2025-03-10
Enamine
EN300-749130-10.0g
1-[2-(benzyloxy)-3,4-dimethylphenyl]ethan-1-one
2108354-67-0 95.0%
10.0g
$3807.0 2025-03-10

1-[3,4-Dimethyl-2-(phenylmethoxy)phenyl]ethanone 関連文献

1-[3,4-Dimethyl-2-(phenylmethoxy)phenyl]ethanoneに関する追加情報

1-[3,4-Dimethyl-2-(phenylmethoxy)phenyl]ethanone: A Comprehensive Overview

1-[3,4-Dimethyl-2-(phenylmethoxy)phenyl]ethanone, also known by its CAS registry number CAS No. 2108354-67-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of aryl ketones, which are widely studied for their diverse applications in drug discovery, material science, and industrial synthesis. The structure of this compound is characterized by a ketone group attached to a substituted aromatic ring, with specific substituents that confer unique chemical and biological properties.

The molecular structure of 1-[3,4-Dimethyl-2-(phenylmethoxy)phenyl]ethanone comprises a central benzene ring substituted at positions 2, 3, and 4. At position 2, there is a phenylmethoxy group (-OCH₂C₆H₅), which introduces steric and electronic effects that influence the compound's reactivity and solubility. Positions 3 and 4 of the benzene ring are occupied by methyl groups (-CH₃), adding further substitution patterns that can modulate the compound's physical and chemical properties. The ketone group at position 1 (the para position relative to the phenylmethoxy group) plays a crucial role in determining the compound's reactivity in various chemical reactions.

Recent studies have highlighted the potential of 1-[3,4-Dimethyl-2-(phenylmethoxy)phenyl]ethanone as a precursor in the synthesis of bioactive molecules. For instance, researchers have explored its use in the construction of complex natural product analogs, where the ketone group serves as an intermediate for further functionalization. The compound's versatility in undergoing various nucleophilic additions, such as those involving enolates or organometallic reagents, makes it a valuable building block in organic synthesis.

In terms of pharmacological applications, CAS No. 2108354-67-0 has shown promise in preliminary assays targeting specific enzymes and receptors. Its ability to modulate enzyme activity suggests potential applications in drug development, particularly in areas such as oncology and neurodegenerative diseases. However, further research is required to fully elucidate its mechanism of action and therapeutic potential.

The synthesis of 1-[3,4-Dimethyl-2-(phenylmethoxy)phenyl]ethanone typically involves multi-step processes that combine aromatic substitution reactions with ketone formation techniques. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and improving yields. These improvements are particularly significant for scaling up production to meet demand from both academic and industrial sectors.

In addition to its direct applications, this compound serves as a valuable model system for studying aromatic substitution patterns and their influence on molecular properties. By analyzing the relationship between structure and reactivity, chemists can design more effective synthetic strategies for related compounds.

In conclusion, 1-[3,4-Dimethyl-2-(phenylmethoxy)phenyl]ethanone, with its unique structural features and versatile reactivity, continues to be a focal point in contemporary chemical research. Its role as a building block in organic synthesis and its potential pharmacological applications underscore its importance in advancing scientific knowledge and technological innovation.

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